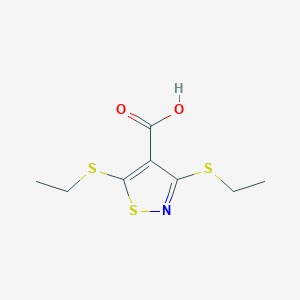![molecular formula C22H23F3N4O3 B4897459 1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as DFBNP, and it is a piperazine derivative that has been synthesized as a potential anticancer agent. The compound has been shown to exhibit promising results in preclinical studies, and it is currently being investigated for its potential use in cancer treatment.
作用機序
The mechanism of action of DFBNP is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. DFBNP has been shown to bind to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the normal functioning of the cell cycle.
Biochemical and Physiological Effects:
DFBNP has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, DFBNP has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. The compound has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
実験室実験の利点と制限
DFBNP has several advantages for use in lab experiments. It is a highly specific compound that targets cancer cells, which reduces the risk of off-target effects. Additionally, DFBNP has been shown to have a broad spectrum of activity against different types of cancer cells. However, there are also some limitations to its use in lab experiments. The compound is difficult to synthesize and requires a high level of expertise and precision. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research on DFBNP. One potential direction is to investigate its use in combination therapy with other anticancer drugs. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DFBNP and to optimize its synthesis and formulation for clinical use.
合成法
The synthesis of DFBNP involves several steps, including the reaction of 4-fluoro-2-nitroaniline with 1-piperidinylmethyl-4-chloride, followed by the reaction of the resulting compound with 2,4-difluorobenzoyl chloride. The final product is obtained through purification and recrystallization processes. The synthesis of DFBNP is a complex process that requires a high level of expertise and precision.
科学的研究の応用
DFBNP has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFBNP has been investigated for its potential use in combination therapy with other anticancer drugs.
特性
IUPAC Name |
(2,4-difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c23-15-4-5-16(17(24)12-15)22(30)28-10-8-27(9-11-28)20-14-19(26-6-2-1-3-7-26)18(25)13-21(20)29(31)32/h4-5,12-14H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWZAVFLCTUBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)
![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)


![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)

![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)

![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4897466.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B4897471.png)